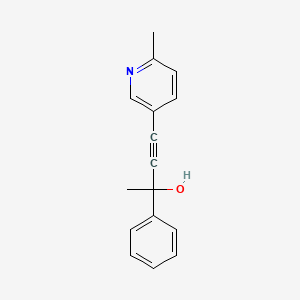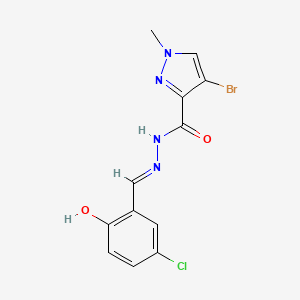![molecular formula C17H19BrN2O2 B6011122 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide, also known as BML-210, is a synthetic compound that has been developed for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic benefits. In
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves its ability to inhibit COX-2, which is responsible for the production of prostaglandins, a key mediator of inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation. Additionally, this compound has been shown to modulate other biological pathways, including the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been shown to modulate the expression of certain genes, suggesting potential applications in gene therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is its ability to selectively inhibit COX-2, without affecting the activity of COX-1, which is responsible for the production of prostaglandins involved in normal physiological processes. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further development. One limitation of using this compound in lab experiments is the limited availability of the compound, which may limit its use in certain studies.
Zukünftige Richtungen
There are a number of potential future directions for 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide research. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing this compound may help to improve its availability and facilitate further research.
Synthesemethoden
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with 4-dimethylaminobenzaldehyde, followed by the reaction of the resulting intermediate with N-(2-acetoxyethyl)acetamide. The final product is obtained through a purification process involving column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer research.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-4-9-16(15(18)10-12)22-11-17(21)19-13-5-7-14(8-6-13)20(2)3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKSPPGDPUMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)

![1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)


![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)

![7-(2-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011117.png)
![N-[3-(1-azepanylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methylbenzamide](/img/structure/B6011119.png)
